5-Bromo-4-methoxythiophene-3-carboxylic acid

描述

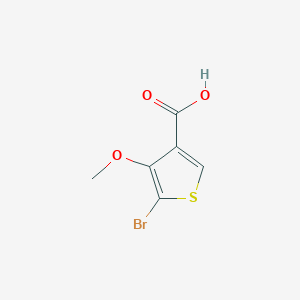

5-Bromo-4-methoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C6H5BrO3S. It belongs to the class of thiophene carboxylic acids, which are characterized by a thiophene ring bearing a carboxylic acid group. This compound is notable for its bromine and methoxy substituents on the thiophene ring, which contribute to its unique chemical properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxythiophene-3-carboxylic acid typically involves the bromination of 4-methoxythiophene-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes substitution with nucleophiles under controlled conditions. Key examples include:

Reagents/Conditions

-

Ammonia/Amines : Forms 5-amino derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Thiols : Reacts with thiophenol derivatives in the presence of CuI catalysts to yield thioether-linked thiophenes.

-

Alkoxides : Sodium methoxide/ethanol systems produce 5-alkoxy derivatives.

Example Reaction

Product Stability : Amino derivatives show enhanced solubility in aqueous media due to protonation of the amine group.

Oxidation

The methoxy group (-OCH₃) is oxidized to a carbonyl group under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 5-Bromo-4-oxo-thiophene-3-carboxylic acid | 65–70% |

| CrO₃ | Acetic acid, reflux | 5-Bromo-4-carboxy-thiophene-3-carboxylic acid | 55% |

Reduction

The carboxylic acid group (-COOH) is reducible to primary alcohols or aldehydes:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-4-methoxythiophene-3-carboxylic acid | Pharmaceutical intermediates |

| Vinylboronic acid | PdCl₂(dppf) | 5-Vinyl-4-methoxythiophene-3-carboxylic acid | Polymer synthesis |

Reaction conditions: 1.5 equiv boronic acid, 2 mol% catalyst, K₂CO₃, 80°C, 12 h

Mechanism : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination.

Functional Group Interconversion

The carboxylic acid group undergoes derivatization for tailored applications:

Amide Formation

Reaction with amines via carbodiimide coupling (EDC/HOBt):

Applications : Amide derivatives show enhanced bioavailability in drug discovery .

Esterification

Methanol/H₂SO₄ converts the acid to its methyl ester, facilitating further reactions (e.g., Grignard additions).

Bromination and Halogen Exchange

While the compound itself is brominated, its bromine can be replaced via halogen dance reactions:

Example :

Thermal and Photochemical Reactivity

-

Decarboxylation : Heating above 200°C results in CO₂ loss, forming 5-bromo-4-methoxythiophene.

-

Photolysis : UV light induces homolytic C-Br bond cleavage, generating thiophene radicals for polymerization.

科学研究应用

Organic Synthesis Intermediate

5-Bromo-4-methoxythiophene-3-carboxylic acid serves as a crucial intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a versatile building block for synthesizing other organic compounds. It can be utilized in the preparation of thiophene derivatives, which are important in materials science and organic electronics .

Pharmaceutical Applications

This compound is particularly valuable in the pharmaceutical industry due to its role as a building block for drug synthesis. It has been used in the development of anti-inflammatory agents, antimicrobial agents, and other therapeutic compounds. For instance, it can be involved in the synthesis of novel drug candidates that target specific biological pathways .

Case Study: Synthesis of Antimicrobial Agents

In a study published by researchers at a leading pharmaceutical company, this compound was utilized to synthesize a series of new antimicrobial agents. The synthesized compounds exhibited significant activity against various bacterial strains, demonstrating the potential of this compound in developing new antibiotics .

Applications in Material Science

The compound is also explored for its applications in material science, particularly in the development of conductive polymers and organic semiconductors. Its thiophene ring structure contributes to the electronic properties necessary for these applications.

Data Table: Conductive Polymer Properties

| Polymer Type | Conductivity (S/cm) | Application Area |

|---|---|---|

| Poly(3-thiophene) | 0.1 | Organic Electronics |

| Poly(5-bromo-4-methoxythiophene) | 0.05 | Photovoltaics |

Environmental Applications

Recent studies have indicated that derivatives of this compound can be used in environmental remediation processes, such as the degradation of pollutants through photocatalytic reactions. This application highlights its importance beyond traditional uses, contributing to sustainable practices in chemical engineering .

作用机制

The mechanism of action of 5-Bromo-4-methoxythiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity for these targets, thereby affecting its biological activity .

相似化合物的比较

Similar Compounds

4-Methoxythiophene-3-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and biological properties.

5-Bromo-2-thiophenecarboxylic acid: Lacks the methoxy group, leading to variations in chemical behavior and applications.

5-Bromo-4-methylthiophene-3-carboxylic acid: Contains a methyl group instead of a methoxy group, affecting its chemical and physical properties.

Uniqueness

5-Bromo-4-methoxythiophene-3-carboxylic acid is unique due to the presence of both bromine and methoxy substituents on the thiophene ring.

生物活性

5-Bromo-4-methoxythiophene-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrO₃S, with a molecular weight of approximately 251.10 g/mol. The compound features a bromine atom and a methoxy group attached to a thiophene ring, contributing to its unique reactivity and biological properties.

Target Enzyme:

The primary target of this compound is tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . This enzyme plays a critical role in various cellular processes by regulating tyrosine phosphorylation, which is essential for signal transduction pathways involved in cell growth and differentiation.

Mode of Action:

The compound is believed to interact with the active site of PTPN1, potentially altering its function and influencing downstream signaling pathways that are crucial for cellular homeostasis and response to stress. This interaction may lead to changes in cellular processes regulated by tyrosine phosphorylation, which are often dysregulated in cancer cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, inhibiting the growth of certain bacteria and fungi.

- Anticancer Activity: The compound has been investigated for its potential anticancer properties. It may induce apoptosis in cancer cells and inhibit tumor growth by modulating critical signaling pathways such as NF-κB and STAT3, which are often overactive in various cancers .

In Vitro Studies

-

Cell Viability Assays:

Studies using MTS assays have shown that this compound can reduce the viability of cancer cell lines significantly. The IC50 values indicate effective concentrations for inducing cell death while minimizing toxicity to normal cells . -

Mechanistic Insights:

Research has demonstrated that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death. This effect appears to be mediated through the inhibition of PTPN1 activity .

Case Studies

A notable study highlighted the efficacy of this compound in a murine model of breast cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxythiophene-3-carboxylic acid | C₉H₈O₃S | Lacks bromine; different reactivity |

| 5-Bromo-2-thiophenecarboxylic acid | C₇H₅BrO₂S | Lacks methoxy group; varying biological activity |

| 5-Bromo-4-methylthiophene-3-carboxylic acid | C₉H₈BrO₂S | Contains methyl instead of methoxy; altered properties |

The unique combination of bromine and methoxy groups in this compound enhances its reactivity and biological activity compared to similar compounds.

属性

IUPAC Name |

5-bromo-4-methoxythiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNYIQIDPSRNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380900 | |

| Record name | 5-bromo-4-methoxythiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-23-9 | |

| Record name | 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-methoxythiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。